Tenofovir Alafenamide fumarate

Vue d'ensemble

Description

Tenofovir Alafenamide Fumarate is an antiviral medication primarily used for the treatment of chronic hepatitis B virus infection and HIV-1 infection. It is a prodrug of tenofovir, designed to improve the safety profile and efficacy compared to its predecessor, tenofovir disoproxil fumarate . This compound is known for its ability to achieve high intracellular concentrations while maintaining low systemic levels, thereby reducing potential side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Alafenamide Fumarate involves several key steps. One efficient method includes the preparation of diastereomerically pure Tenofovir Alafenamide using a stereospecific synthesis approach. This involves the use of specific reagents and conditions to ensure the desired stereochemistry at the phosphorus atom . The process typically includes the following steps:

Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as ®-Tenofovir phenyl ester and ®-Tenofovir diphenyl ester.

Mitsunobu Reaction: A classical Mitsunobu reaction is employed to invert the configuration of the chiral carbon, leading to the formation of the desired stereoisomer.

Final Coupling and Purification: The final step involves coupling the intermediates and purifying the product using suitable organic solvents.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large-scale synthesis of key intermediates followed by coupling reactions.

Purification: Use of chromatography and crystallization techniques to achieve high purity.

Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tenofovir Alafenamide Fumarate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group.

Reduction: Reduction reactions can occur, affecting the ester and amide functionalities.

Substitution: Nucleophilic substitution reactions are common, especially involving the phosphonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, amines.

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, such as tenofovir diphosphate and other phosphorylated intermediates .

Applications De Recherche Scientifique

Treatment of Chronic Hepatitis B

Overview

TAF has been approved for the treatment of chronic hepatitis B in both the United States and Europe. It offers several advantages over its predecessor, tenofovir disoproxil fumarate (TDF), primarily due to its improved safety profile regarding renal and bone health.

Clinical Efficacy

In clinical trials, TAF demonstrated antiviral efficacy comparable to TDF but at significantly lower doses (approximately one-tenth) and with reduced adverse effects. Studies indicated that patients receiving TAF experienced less decline in bone mineral density and better renal function markers compared to those on TDF .

| Parameter | TAF | TDF |

|---|---|---|

| Dose | 25 mg | 300 mg |

| Renal Safety | Improved | Moderate risk |

| Bone Mineral Density Change | Minimal decline | Significant decline |

| Viral Suppression Rates | High | High |

Case Studies

A Phase 3 study involving treatment-naïve adults with chronic HBV showed non-inferiority in efficacy between TAF and TDF, with TAF exhibiting superior safety profiles. The study followed patients for 48 weeks, measuring changes in renal function and bone density .

Treatment of HIV Infection

Overview

TAF is a critical component of several fixed-dose combination therapies for HIV. It is combined with emtricitabine in pre-exposure prophylaxis (PrEP) regimens and as part of multi-drug therapies for HIV-positive individuals.

Pharmacokinetics and Safety

TAF's lipophilic nature allows it to be preferentially metabolized in lymphatic tissues, leading to higher intracellular concentrations of tenofovir while reducing systemic exposure. This results in fewer adverse effects related to renal function and bone health compared to TDF .

| Combination Product | Components | Indication |

|---|---|---|

| Descovy | Emtricitabine + TAF | HIV treatment and PrEP |

| Genvoya | Elvitegravir + Cobicistat + Emtricitabine + TAF | HIV treatment |

| Odefsey | Rilpivirine + Emtricitabine + TAF | HIV treatment |

Case Studies

In a randomized controlled trial for PrEP, participants using TAF-based regimens exhibited high rates of adherence and low rates of HIV acquisition, reinforcing its role as a backbone in HIV prevention strategies .

Combination Therapies

TAF is often utilized in combination with other antiviral agents to enhance therapeutic outcomes while minimizing toxicity. Its integration into multi-drug regimens has been particularly beneficial in managing co-infections or resistant strains of viruses.

Research Findings

Studies have shown that combining TAF with other agents can lead to improved viral suppression rates and better patient compliance due to fewer side effects. For example, the combination of TAF with emtricitabine has been shown to maintain high efficacy levels while reducing the incidence of adverse events associated with traditional therapies .

Mécanisme D'action

Tenofovir Alafenamide Fumarate exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. Once inside the cell, it is converted to its active form, tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This results in premature termination of the DNA chain and inhibition of viral replication .

Comparaison Avec Des Composés Similaires

Tenofovir Disoproxil Fumarate: Another prodrug of tenofovir, known for its higher systemic levels and associated side effects such as nephrotoxicity and decreased bone mineral density.

Adefovir Dipivoxil: An older nucleotide analog used for hepatitis B treatment, but less potent and with a higher risk of renal toxicity.

Uniqueness of Tenofovir Alafenamide Fumarate: this compound is unique due to its improved safety profile, higher intracellular concentrations, and lower systemic exposure compared to Tenofovir Disoproxil Fumarate. This results in fewer side effects and better patient compliance .

Activité Biologique

Tenofovir alafenamide fumarate (TAF) is a novel prodrug of tenofovir, designed to enhance the delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to target cells while minimizing systemic exposure. TAF has gained approval for the treatment of chronic hepatitis B virus (HBV) infection and human immunodeficiency virus (HIV) due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF).

TAF is absorbed and converted into tenofovir within hepatocytes through passive diffusion and uptake transporters such as OATP1B1 and OATP1B3. The conversion is primarily mediated by carboxylesterase 1, leading to the formation of TFV-DP, which acts as a competitive inhibitor of viral reverse transcriptase. This mechanism is crucial for its antiviral activity against both HBV and HIV .

Efficacy in Chronic Hepatitis B

Clinical studies have demonstrated that TAF is non-inferior to TDF in terms of antiviral efficacy while offering superior renal and bone safety profiles. In a phase 3 trial involving patients with chronic HBV, TAF at a dose of 25 mg once daily showed comparable efficacy to TDF at 300 mg daily over a treatment period of 48 weeks .

Key Findings from Clinical Trials

- Efficacy : TAF maintained HBV DNA suppression similar to TDF with high rates of virologic response.

- Safety : Patients on TAF exhibited significantly lower rates of renal impairment and bone mineral density loss compared to those on TDF .

- Long-term Outcomes : Extended follow-up (up to 5 years) confirmed sustained efficacy and safety, with no emergence of resistance .

Efficacy in HIV Treatment

In HIV treatment regimens, TAF has shown potent antiviral activity. A study comparing TAF and TDF in HIV-infected individuals demonstrated that TAF resulted in higher intracellular concentrations of TFV-DP while reducing systemic exposure to tenofovir .

Comparative Efficacy Against Resistance

TAF has demonstrated a higher barrier to resistance than TDF, particularly against the K65R mutation associated with reduced susceptibility to tenofovir. In vitro studies indicated that TAF effectively inhibited HIV strains harboring this mutation more frequently than TDF .

Safety Profile

The safety profile of TAF is one of its most significant advantages:

- Renal Safety : Clinical data indicate that TAF is associated with lower incidences of acute kidney injury compared to TDF. A case study highlighted acute kidney injury in a patient switched from TDF to TAF, emphasizing the need for monitoring renal function, especially in patients with pre-existing conditions .

- Bone Health : Long-term studies have shown that patients on TAF experience less bone mineral density loss compared to those on TDF, making it a preferable option for patients at risk for osteoporosis .

Case Studies

- Case Study on Renal Function : A patient with chronic hepatitis C co-infection developed acute kidney injury after starting a regimen including TAF. This case underscores the importance of renal function monitoring when initiating therapy with any tenofovir formulation .

- Real-world Effectiveness : In a retrospective analysis involving 500 patients switched from other antiviral therapies to TAF, the majority reported improved biochemical responses and maintained HBV DNA suppression after 12-18 months .

Summary Table: Comparison of Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate

| Feature | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |

|---|---|---|

| Dosage | 25 mg once daily | 300 mg once daily |

| Renal Toxicity | Lower incidence | Higher incidence |

| Bone Mineral Density | Minimal loss | Significant loss |

| Efficacy in HBV | Comparable | Comparable |

| Resistance Barrier | Higher | Lower |

Propriétés

Numéro CAS |

1392275-56-7 |

|---|---|

Formule moléculaire |

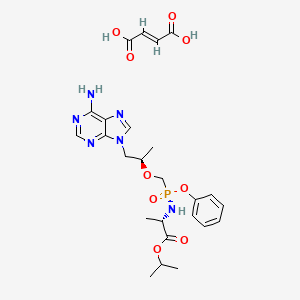

C46H62N12O14P2 |

Poids moléculaire |

1069.0 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1 |

Clé InChI |

SVUJNSGGPUCLQZ-FBANTFQHSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Apparence |

White to off-white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAF; GS734; GS-734; GS 734; GS 7340; GS-7340; GS7340; Tenofovir alafenamide hemifumarate; Tenofovir alafenamide fumarate (2:1); Genvoya. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.